molecular formula C15H16N4O3 B2425702 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034545-89-4

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2425702
CAS No.: 2034545-89-4
M. Wt: 300.318
InChI Key: DIFVEIMSMODXTN-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as 2-(benzofuran-2-yl)ethanol and benzofuran-2-carboxylic acid share the benzofuran core structure.

    Triazole Derivatives: Compounds like 1-methyl-1H-1,2,3-triazole-4-carboxamide and 1-phenyl-1H-1,2,3-triazole-4-carboxamide share the triazole ring structure.

Uniqueness

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its benzofuran and triazole moieties, which confer distinct biological activities and chemical properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-15(21,9-16-14(20)11-8-19(2)18-17-11)13-7-10-5-3-4-6-12(10)22-13/h3-8,21H,9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFVEIMSMODXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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